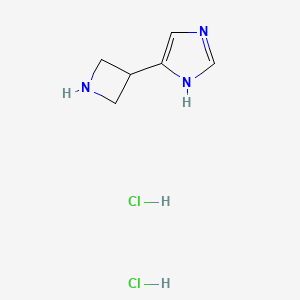

5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride

Description

5-(Azetidin-3-yl)-1H-imidazole dihydrochloride is a bicyclic organic compound comprising an imidazole ring fused with an azetidine (4-membered nitrogen-containing ring). The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally distinct due to the azetidine substituent, which influences its electronic and steric properties compared to other imidazole derivatives. Its synthesis typically involves condensation reactions and purification via column chromatography or recrystallization .

Properties

IUPAC Name |

5-(azetidin-3-yl)-1H-imidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNKNVUHFLVVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: Both the azetidine and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the azetidine ring can produce various azetidine derivatives.

Scientific Research Applications

5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites of enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 5-(Azetidin-3-yl)-1H-imidazole dihydrochloride and analogous compounds:

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula |

|---|---|---|---|

| 5-(Azetidin-3-yl)-1H-imidazole dihydrochloride | Imidazole + Azetidine | Azetidin-3-yl, dihydrochloride salt | C₆H₁₀Cl₂N₄ |

| 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) | Imidazole + Indole | Bromo, 4-iodobenzyl | C₁₈H₁₄BrIN₂ |

| 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) | Imidazole + Indole | Chloro, (1H-indol-3-yl)methyl | C₁₉H₁₄ClN₅ |

| Tizanidine hydrochloride | Imidazoline + Benzothiadiazole | Chloro, benzothiadiazol-4-amine | C₉H₁₀Cl₂N₅S |

| 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride | Imidazole + Ethylamine | Phenyl, ethylamine dihydrochloride | C₁₁H₁₅Cl₂N₃ |

Key Observations :

- The azetidine group in the target compound introduces a strained 4-membered ring, which may enhance reactivity or binding affinity compared to bulkier substituents like benzyl or indole groups .

- Dihydrochloride salts (e.g., tizanidine hydrochloride , 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride ) improve aqueous solubility, critical for drug formulation.

Physicochemical Properties

Key Observations :

- Melting points >200°C (e.g., compounds 9 and 10 ) suggest high crystallinity due to halogen substituents (Br, I), whereas azetidine-containing compounds may have lower thermal stability.

- Dihydrochloride salts generally exhibit higher water solubility, facilitating bioavailability .

Key Observations :

- Tosylmethyl isocyanide (TosMIC) is a common reagent in imidazole synthesis .

- Salt formation (e.g., dihydrochloride) typically involves treatment with HCl gas or concentrated HCl .

Key Observations :

Biological Activity

5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride, also referred to as 5-AZI, is a heterocyclic compound characterized by the presence of both azetidine and imidazole rings. This unique structural configuration imparts distinctive biological properties, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of 5-AZI, synthesizing current research findings, potential applications, and associated case studies.

Structural Characteristics

The compound consists of:

- Azetidine Ring : A four-membered saturated ring containing one nitrogen atom.

- Imidazole Ring : A five-membered structure with two nitrogen atoms.

These features contribute to its ability to interact with various biological targets, which may lead to significant pharmacological activities.

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The dual-ring system of 5-AZI may provide a versatile scaffold for developing new anticancer agents. Initial findings highlight the need for further investigation into its interactions with cancer-related biological targets.

Interaction Studies

Interaction studies involving 5-AZI focus on its potential binding affinity to various biological targets. Techniques such as molecular docking and binding assays are essential for clarifying these interactions and their implications for drug development. Research has shown that imidazole-containing compounds often interact with:

- Enzymes

- Receptors involved in cellular signaling pathways

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-AZI, which may help elucidate its potential biological activities. Below is a comparison table highlighting notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride | Contains oxadiazole instead of imidazole | Potentially different biological activity |

| 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Alkyl side chains on azetidine | Different pharmacokinetic properties |

| 2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride | Fluorine substitution on benzimidazole | Enhanced lipophilicity and potential bioactivity |

The uniqueness of 5-AZI lies in its dual-ring system, which offers extensive chemical modification possibilities. This structural diversity enhances its potential applications in medicinal chemistry and material science.

Q & A

Basic: What established synthetic routes are available for 5-(Azetidin-3-yl)-1H-imidazole dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves cyclization strategies similar to structurally related imidazole derivatives. For example:

- Cyclization of nitriles or amides using nickel catalysts under mild conditions (30–60°C, pH 6–8) to preserve functional groups like azetidine rings .

- Base-promoted intramolecular cyclization (e.g., KOH/EtOH at reflux) for forming the 4,5-dihydroimidazole core, followed by HCl treatment to isolate the dihydrochloride salt .

Optimization Tips: - Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Monitor reaction progress via HPLC or TLC to minimize byproducts.

- Purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Advanced: How can computational reaction path search methods enhance the design of novel synthetic pathways for 5-(Azetidin-3-yl)-1H-imidazole derivatives?

Answer:

Quantum mechanical calculations (e.g., DFT) and machine learning models can:

- Predict feasible reaction pathways by analyzing transition-state energies and intermediate stability .

- Screen catalysts (e.g., Ni, Pd) for azetidine-imidazole coupling using activation barrier simulations .

- Optimize solvent systems by calculating solvation free energies to improve reaction efficiency.

Case Study:

ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error steps, achieving a 40% reduction in reaction development time .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 5-(Azetidin-3-yl)-1H-imidazole dihydrochloride?

Answer:

- NMR (¹H/¹³C): Confirm azetidine ring protons (δ 3.2–3.8 ppm) and imidazole NH signals (δ 10–12 ppm). Dihydrochloride formation is evidenced by downfield shifts (~0.5 ppm) due to protonation .

- FT-IR: Detect N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks in the crystal lattice (e.g., Cl⁻ counterion interactions) .

Advanced: When encountering contradictory biological activity data across studies, what methodological approaches can validate the compound’s efficacy?

Answer:

- Dose-Response Studies: Establish a clear EC₅₀/IC₅₀ profile in in vitro assays (e.g., antimicrobial MIC tests) to rule out concentration-dependent artifacts .

- Orthogonal Assays: Cross-validate results using disparate methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).

- Meta-Analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile data discrepancies from different cell lines or experimental setups .

Basic: What safety precautions are critical when handling 5-(Azetidin-3-yl)-1H-imidazole dihydrochloride in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors.

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can catalytic systems be optimized for the reduction of nitro intermediates in the synthesis of azetidine-imidazole derivatives?

Answer:

- Catalyst Selection: Raney nickel or palladium-on-carbon (10% w/w) in ethanol under H₂ (1–3 atm) achieves >90% nitro-to-amine conversion .

- Solvent Optimization: Use isopropanol/water (9:1) to enhance catalyst activity and reduce dehalogenation side reactions.

- Kinetic Monitoring: Track reaction progress via in situ FT-IR to halt at the amine stage and prevent over-reduction .

Basic: What solubility and stability profiles should researchers consider for this compound in aqueous and organic media?

Answer:

- Solubility: Highly soluble in water (>100 mg/mL) due to dihydrochloride salt formation; sparingly soluble in THF or DCM.

- Stability: Store at –20°C under argon to prevent hygroscopic degradation. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C .

Advanced: What strategies can resolve spectral overlaps in characterizing azetidine-imidazole derivatives via NMR?

Answer:

- 2D NMR (COSY, HSQC): Differentiate overlapping proton environments (e.g., azetidine vs. imidazole CH₂ groups) .

- Variable Temperature NMR: Suppress exchange broadening of NH protons by cooling to –40°C.

- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.